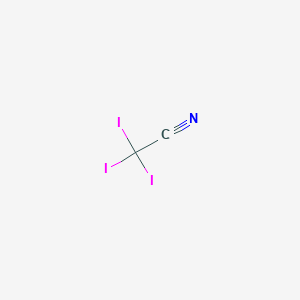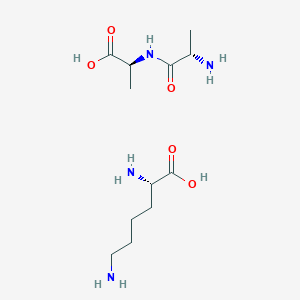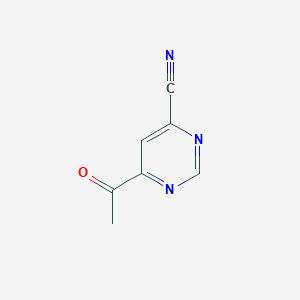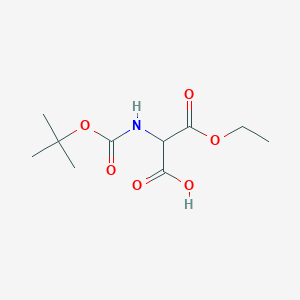
2-((叔丁氧羰基)氨基)-3-乙氧基-3-氧代丙酸
描述
The compound “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid” is a type of amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in the compound can be deprotected under certain conditions. This process is crucial in peptide synthesis and other organic transformations .科学研究应用
胺类 N-叔丁氧羰基化的催化剂
Heydari 等人 (2007) 的一项研究概述了使用杂多酸 H3PW12O40 作为胺类 N-叔丁氧羰基化的高效催化剂。该过程涉及使用二叔丁基碳酸二酯,由于 N-叔丁氧羰基氨基酸对消旋化的抵抗力,因此在肽合成中具有重要意义。该方法以其高效和环保性著称 (Heydari 等人,2007)。
氧吲哚连接的 α-烷氧基-β-氨基酸衍生物的形成
Ravikumar 等人 (2015) 描述了氧吲哚基 α-羟基-β-氨基酸衍生物的合成,包括涉及 2-((叔丁氧羰基)氨基)-3-乙氧基-3-氧代丙酸的化合物。这些衍生物在研究化学反应的对映选择性方面有应用,突出了它们在立体化学和分子设计中的潜力 (Ravikumar 等人,2015)。
在肽合成中的应用
Thalluri 等人 (2013) 讨论了 2-(叔丁氧羰基氧亚胺基)-2-氰基乙酸乙酯(Boc-Oxyma)在酯化、硫酯化、酰胺化反应和肽合成中的合成和用途。该化合物在功能上与 2-((叔丁氧羰基)氨基)-3-乙氧基-3-氧代丙酸相关,突出了其在促进肽合成中无消旋化的反应中的重要意义 (Thalluri 等人,2013)。
神经兴奋剂类似物的合成
Pajouhesh 等人 (2000) 报道了使用类似于 2-((叔丁氧羰基)氨基)-3-乙氧基-3-氧代丙酸的衍生物对神经兴奋剂类似物进行对映选择性合成。这些类似物在神经科学研究和药理学中具有潜在应用,说明了这些化合物在药物化学中的更广泛用途 (Pajouhesh 等人,2000)。
安全和危害
未来方向
作用机制
Target of Action
The compound, also known as 2-tert-Butoxycarbonylaminomalonic acid monoethyl ester, is a derivative of amino acids and is used in peptide synthesis . Its primary target is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and the signaling pathways of the immune response.
Mode of Action
The compound acts as a protecting group for the amino moiety during peptide synthesis . It interacts with its targets by blocking the reactive groups of the amino acid anions, preventing unwanted reactions in selective or multistep organic synthesis . The tert-butoxycarbonyl (Boc) group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It is used as a reactant in the formation of dipeptides . The compound’s role in this pathway is crucial as it allows for the selective formation of peptide bonds, while minimizing competing reactions with reactive functional groups.
Pharmacokinetics
It is known that the compound is used in the synthesis of peptides, which suggests that it is likely to be metabolized and eliminated as part of the peptide product . The bioavailability of the compound can be influenced by various factors, including its formulation and the presence of other compounds .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, the compound ensures that peptide bonds are formed at the correct locations, resulting in the desired peptide product.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s efficacy in peptide synthesis can be enhanced by the use of appropriate solvents and reaction conditions . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
属性
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNKUZUBBRTYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451838 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |
CAS RN |
137401-45-7 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

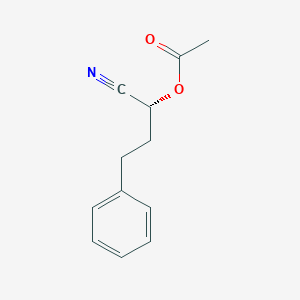
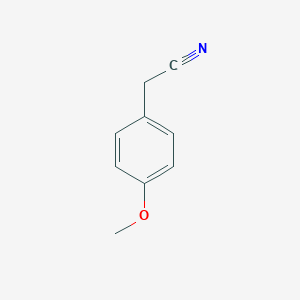
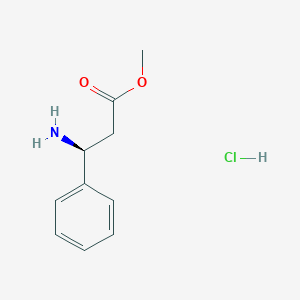


![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)

![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)

